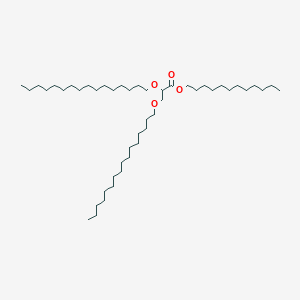

Dodecyl 2,3-bis(hexadecyloxy)propanoate

Description

Dodecyl 2,3-bis(hexadecyloxy)propanoate (CAS 64713-43-5) is a synthetic ester lipid featuring a central propanoic acid backbone substituted with two hexadecyloxy (C16H33O) groups at positions 2 and 3 and a dodecyl (C12H25) ester group. Its molecular formula is C44H88O4, with a molecular weight of 806.81 g/mol. Key properties include:

- Hydrophobicity: XlogP = 24.2, indicating extreme lipophilicity .

- Structural flexibility: 52 rotatable bonds, enabling dynamic conformational changes .

- Synthetic routes: Synthesized via hydroxyl protection, alkylation, and esterification steps, analogous to methods used for (±)-2,3-bis(hexadecyloxy)-1-propanol derivatives .

This compound is primarily investigated for applications in lipid bilayers, surfactants, and drug delivery systems due to its structural resemblance to natural phospholipids .

Properties

CAS No. |

64713-37-7 |

|---|---|

Molecular Formula |

C47H94O4 |

Molecular Weight |

723.2 g/mol |

IUPAC Name |

dodecyl 2,3-dihexadecoxypropanoate |

InChI |

InChI=1S/C47H94O4/c1-4-7-10-13-16-19-22-24-26-28-30-33-36-39-42-49-45-46(47(48)51-44-41-38-35-31-21-18-15-12-9-6-3)50-43-40-37-34-32-29-27-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |

InChI Key |

BJENJEJLGVXASN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2,3-bis(hexadecyloxy)propanoate typically involves esterification reactions. One common method is the reaction between dodecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The reaction mixture is typically subjected to distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Hydrolysis: Produces dodecyl alcohol, hexadecyloxy alcohol, and 2,3-bis(hexadecyloxy)propanoic acid.

Oxidation: Yields various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Substitution: Results in the formation of new ester derivatives with different functional groups.

Scientific Research Applications

Dodecyl 2,3-bis(hexadecyloxy)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential role in lipid metabolism and membrane structure studies.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of Dodecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid membranes. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability . This integration can affect various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Variation in Ester Alkyl Chain Length

Compounds with shorter or longer ester chains exhibit distinct physicochemical behaviors:

Note: *Estimated based on chain-length trends.

Impact of Chain Length :

Variation in Alkyloxy Substituents

Replacing hexadecyloxy (C16H33O) groups alters packing efficiency and biochemical interactions:

Note: *Phytanyl groups are branched isoprenoid chains.

Impact of Substituents :

Functional Group Modifications

Replacing the ester group with amides or phosphates introduces polar interactions:

Impact of Functional Groups :

- Amides resist hydrolysis and improve thermal stability but reduce membrane permeability .

- Phosphates enable aqueous solubility and are used in charged lipid systems (e.g., liposomes) .

Key Research Findings

Synthetic Surfactants: this compound demonstrates superior phospholipase resistance compared to natural phosphatidylcholines, making it suitable for lung surfactant therapies .

Drug Delivery : Analogs with shorter alkyl chains (e.g., octyl) show improved drug-loading capacity due to higher fluidity .

Thermal Stability : Phytanyl-substituted derivatives retain structural integrity at >80°C, ideal for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.